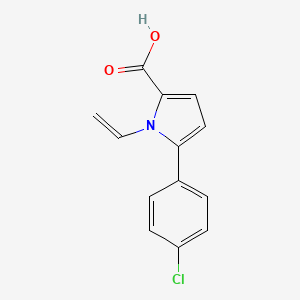
5-(4-Chloro-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chloro-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid is a useful research compound. Its molecular formula is C13H10ClNO2 and its molecular weight is 247.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(4-Chloro-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid (CAS No. 1017414-83-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C13H10ClNO2, with a molecular weight of 247.68 g/mol. The compound features a pyrrole ring substituted with a vinyl group and a carboxylic acid, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H10ClNO2 |
| Molecular Weight | 247.68 g/mol |
| CAS Number | 1017414-83-3 |
| PubChem ID | 773808 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, research indicates that derivatives of pyrrole exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative effects of several pyrrole derivatives, revealing that compounds with structural similarities to this compound demonstrated IC50 values ranging from 3.0 µM to 10 µM against MCF-7 and A549 cell lines, suggesting potent anticancer activity .
The mechanisms underlying the anticancer effects of this compound may involve:
- Inhibition of Cell Proliferation : Compounds in this class have been shown to inhibit the growth of cancer cells by inducing apoptosis.
- Topoisomerase Inhibition : Some pyrrole derivatives act as topoisomerase inhibitors, which are crucial for DNA replication and repair processes in cancer cells .
- VEGFR Inhibition : Certain analogs have exhibited inhibitory effects on the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a significant role in tumor angiogenesis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of pyrrole derivatives. Modifications to the phenyl and vinyl groups can significantly influence biological activity. For example, substituents on the phenyl ring can enhance potency or selectivity towards specific cancer types.
Comparative Analysis
The following table summarizes the biological activities reported for various pyrrole derivatives:
| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | 3.0 | MCF-7 | Apoptosis induction |
| N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | 6.48 | HCT116 | VEGFR inhibition |
| Benzamide derivative | 5.85 | Various | Topoisomerase inhibition |
特性
IUPAC Name |
5-(4-chlorophenyl)-1-ethenylpyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-2-15-11(7-8-12(15)13(16)17)9-3-5-10(14)6-4-9/h2-8H,1H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKWBFVMKZYCMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C(=CC=C1C(=O)O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601196432 |
Source


|
| Record name | 5-(4-Chlorophenyl)-1-ethenyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601196432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131172-69-5 |
Source


|
| Record name | 5-(4-Chlorophenyl)-1-ethenyl-1H-pyrrole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131172-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Chlorophenyl)-1-ethenyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601196432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














